molecular formula C11H9NO3 B8809293 Methyl 7-hydroxyisoquinoline-3-carboxylate

Methyl 7-hydroxyisoquinoline-3-carboxylate

Cat. No. B8809293
M. Wt: 203.19 g/mol
InChI Key: HEGXLPJASDGKDJ-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

To a solution of 4.36 g (22.6 mmol) of 7-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in 100 mL of MeOH was added 4.95 mL (67.7 mmol) of thionyl chloride and the solution was refluxed for 1 hr. After evaporation of the solvent, the residue was stirred vigorously in a mixture of 200 mL of EtOAc, 500 mL of H2O and 100 mL of saturated Na2CO3 (aq) until all solids dissolved. The aqueous layer was then saturated with sodium chloride and extracted twice with EtOAc. The combined organics were then washed with brine, dried over Na2SO4 and concentrated to a solid. To this solid was added 200 mL of xylenes and 3.0 g of palladium on carbon (10%) and the suspension was refluxed for 16 hr. The suspension was filtered through a pad of Celite® and silica gel. The pad was then washed with 50 mL of xylenes. The filtrate was discarded and the filter cake washed with 500 mL of a 4:1 mixture of CH2Cl2:MeOH. This filtrate was then evaporated to give 2.09 g (46%) of methyl 7-hydroxy-3-isoquinolinecarboxylate as a light brown solid. 1H NMR (400 MHz, DMSO-d6): δ 10.58 (s, 1H), 9.08 (s, 1H), 8.49 (s, 1H), 8.04 (d, J=9 Hz, 1H), 7.39 (d, J=9 Hz, 1H), 7.36 (s, 1H), 3.87 (s, 3H). ESI-LCMS m/z 204 (M+H)+.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH:7]([C:12]([OH:14])=[O:13])[NH:8][CH2:9]2)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:19]O>>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:12]([O:14][CH3:19])=[O:13])[N:8]=[CH:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
OC1=CC=C2CC(NCC2=C1)C(=O)O
Name
Quantity
4.95 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred vigorously in a mixture of 200 mL of EtOAc, 500 mL of H2O and 100 mL of saturated Na2CO3 (aq) until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organics were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
ADDITION
Type
ADDITION
Details
To this solid was added 200 mL of xylenes and 3.0 g of palladium on carbon (10%)
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 16 hr
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite® and silica gel
WASH
Type
WASH
Details
The pad was then washed with 50 mL of xylenes
WASH
Type
WASH
Details
the filter cake washed with 500 mL of a 4:1 mixture of CH2Cl2
CUSTOM
Type
CUSTOM
Details
This filtrate was then evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=C(N=CC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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